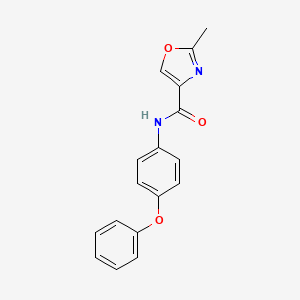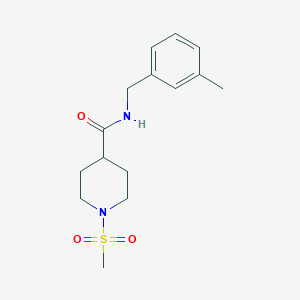![molecular formula C15H17ClN4O2S B4463826 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4463826.png)
3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine
Descripción general
Descripción
3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties that make it a valuable tool for investigating various biochemical and physiological processes. We will also explore future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine involves binding to specific sites on neurotransmitter receptors, leading to changes in their activity. This compound has been shown to act as a positive allosteric modulator of certain receptors, enhancing their activity in response to the binding of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine are diverse and depend on the specific receptors that it modulates. In general, this compound has been shown to enhance synaptic transmission and improve cognitive function in animal models. It has also been implicated in the regulation of mood and anxiety, making it a potential target for the development of new therapies for psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are many future directions for research on 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine. One area of interest is the development of new therapies for psychiatric disorders based on the modulation of specific neurotransmitter receptors. Another area of research is the investigation of the biochemical and physiological effects of this compound in different animal models and under different experimental conditions. Additionally, there is potential for the development of new analogs of this compound with improved potency and selectivity for specific receptors.
Aplicaciones Científicas De Investigación
3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes, including learning and memory.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-12-2-7-15(18-17-12)19-8-10-20(11-9-19)23(21,22)14-5-3-13(16)4-6-14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNYHSXUFGTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4463749.png)
![3-benzyl-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463756.png)

![2,6-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B4463763.png)
![2-(3-methylphenoxy)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}acetamide](/img/structure/B4463770.png)
![N-(3-chlorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463783.png)
![N-(2-isopropylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B4463789.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4463807.png)
![methyl N-[(6-fluoro-1H-indol-1-yl)acetyl]-beta-alaninate](/img/structure/B4463815.png)
![N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463817.png)
![N-(tert-butyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463818.png)
![1-(methylsulfonyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-3-piperidinecarboxamide](/img/structure/B4463835.png)
![3-(1-{[3-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-5-methylisoxazole](/img/structure/B4463842.png)